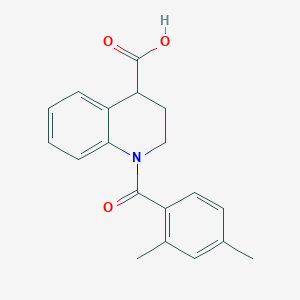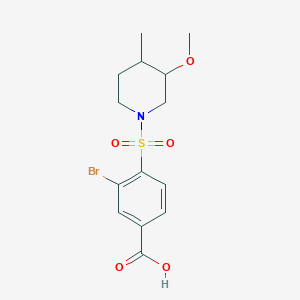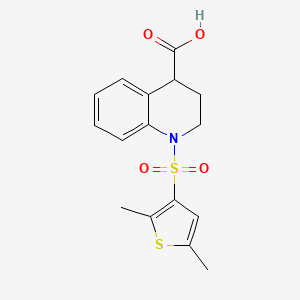
1-(2,4-dimethylbenzoyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylbenzoyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2,4-dimethylbenzoyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Benzoyl Group: The 2,4-dimethylbenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline core reacts with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
1-(2,4-Dimethylbenzoyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis in the presence of acidic or basic conditions, yielding the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dimethylbenzoyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: This compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is often studied for its interactions with biological targets.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases, such as malaria, cancer, and bacterial infections.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylbenzoyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
1-(2,4-Dimethylbenzoyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinine: An antimalarial drug with a similar quinoline core but different substituents.
Chloroquine: Another antimalarial drug with a chloro-substituted quinoline core.
Ciprofloxacin: A fluoroquinolone antibiotic with a quinoline core and a fluorine atom.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
1-(2,4-dimethylbenzoyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-7-8-14(13(2)11-12)18(21)20-10-9-16(19(22)23)15-5-3-4-6-17(15)20/h3-8,11,16H,9-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUQGKCOWZUEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(C3=CC=CC=C32)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(Piperidin-1-ylsulfonylamino)phenyl]butanoic acid](/img/structure/B7049781.png)

![4-[[(2-Fluoro-4-methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B7049793.png)
![4-[(2-Amino-2-oxoethyl)-(2-methylpropyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7049795.png)
![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7049804.png)
![N,N-dimethyl-2-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]ethanesulfonamide](/img/structure/B7049807.png)
![1-[3-(Difluoromethoxy)benzoyl]-4-hydroxypiperidine-4-carboxamide](/img/structure/B7049809.png)
![2-Chloro-5-[3-(3-chloro-4-methylphenyl)propanoylamino]benzoic acid](/img/structure/B7049820.png)
![3-[3-(3-Chloro-4-methylphenyl)propanoylamino]-2-methylbenzoic acid](/img/structure/B7049824.png)
![2-[4-[Methyl(oxan-3-ylmethyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7049825.png)
![2-[1-[(3-Methyl-1-benzofuran-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7049830.png)
![N-[1-(2-chloro-4-nitrobenzoyl)piperidin-4-yl]propanamide](/img/structure/B7049838.png)
![3-ethoxy-N-(2-ethylsulfonylphenyl)spiro[3.4]octan-1-amine](/img/structure/B7049840.png)

